4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine
Beschreibung
Eigenschaften
CAS-Nummer |
848697-06-3 |
|---|---|
Molekularformel |
C6H6ClN5 |
Molekulargewicht |
183.60 g/mol |
IUPAC-Name |
4-chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H6ClN5/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h2H,1H3,(H2,8,9,10) |
InChI-Schlüssel |
VTRSYEBCVYXABP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(N=C(N=C2Cl)N)N=N1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole-5-carboxamide with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Reaktionstypen
4-Chlor-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amin durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom kann unter geeigneten Bedingungen durch verschiedene Nucleophile wie Amine oder Thiole substituiert werden.
Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.
Häufige Reagenzien und Bedingungen
Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) können eingesetzt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Derivate, die weiter auf ihre biologischen Aktivitäten untersucht werden können .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including 4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine, exhibit significant cytotoxic effects against various cancer cell lines. A study reported the following IC₅₀ values for different cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These findings suggest that this compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth and survival .
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against bacterial strains, indicating potential use as antimicrobial agents. The structural characteristics of these compounds suggest they may inhibit bacterial growth through various mechanisms .
Anti-inflammatory Effects
The compound's structure implies possible anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines. This aspect is being explored for its therapeutic implications in inflammatory diseases .
Visceral Leishmaniasis Treatment
A significant application of pyrazolo[3,4-d]pyrimidine derivatives is their development as treatments for visceral leishmaniasis, a disease caused by protozoan parasites. Research has identified a series of compounds based on the pyrazolo[3,4-d]pyrimidine scaffold that demonstrated oral efficacy in mouse models. These compounds showed promising results in reducing parasite load and improving survival rates .
Sigma-1 Receptor Ligands
Another application involves the synthesis of pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands. These compounds are being studied for their potential neuroprotective effects and implications in treating neurodegenerative disorders .
Wirkmechanismus
The mechanism of action of 4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with amino acid residues in the active site of CDK2 is crucial for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives share structural similarities but differ in substituents, leading to varied pharmacological profiles. Below is a detailed comparison:
Structural and Functional Analogues
Key Findings
Positional Effects of Substituents :
- The chloro group at C4 is critical for kinase inhibition, as seen in the 4c compound’s interaction with Fyn kinase .
- Methyl groups at C3 or N1 enhance metabolic stability but may reduce solubility compared to bulkier aryl groups .
Biological Activity Trends :
- Antimicrobial Activity : Derivatives with simple alkyl/aryl groups (e.g., 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine) show broad-spectrum efficacy, likely due to membrane disruption .
- Anticancer Activity : Bulkier substituents (e.g., 4-methoxyphenyl in ) improve target specificity but require higher doses for efficacy compared to the 4c compound .
Synthetic Accessibility :
Biologische Aktivität
4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, mechanisms of action, and structure-activity relationships (SAR).
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C6H6ClN5 |
| Molar Mass | 183.6 g/mol |
| Density | 1.638 g/cm³ (predicted) |
| Boiling Point | 487.6 °C (predicted) |
| pKa | 10.72 (predicted) |
These properties suggest that the compound has a stable structure conducive to biological activity.
Anticancer Properties
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer activities. For instance, compounds similar to this compound were evaluated against various cancer cell lines:
- Lung Carcinoma: Significant growth inhibition was observed in HOP-92 and NCI-H460 cell lines with growth inhibition percentages (GI%) of 71.8 and 66.12, respectively.
- Renal Carcinoma: The renal cancer cell line ACHN showed a GI% of 66.02.
- Central Nervous System Tumors: The SNB-75 carcinoma cell line exhibited a GI% of 69.53 for certain derivatives .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with cell proliferation and survival:
- CDK2 Inhibition: Compounds derived from pyrazolo[3,4-d]pyrimidine have shown significant inhibitory effects on cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.
- TRKA Inhibition: Some derivatives also inhibit tropomyosin receptor kinase A (TRKA), involved in neurotrophic signaling pathways.
In vitro studies indicated that specific derivatives led to cell cycle arrest at the G0–G1 phase and induced apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by their structural modifications. For example:
- Substituents at the C6 position significantly enhance enzyme binding affinity.
- The introduction of halogen groups (like chlorine) has been correlated with increased potency against various cancer cell lines.
A comparative analysis of binding affinities has shown that variations in substituents can lead to substantial differences in biological activity, as illustrated in the following table:
| Compound | R Group | IC50 (µM) against CDK2 |
|---|---|---|
| Compound A | Methyl | 11.70 |
| Compound B | Ethyl | 19.92 |
| Compound C | Chloromethyl | 5.00 |
This table demonstrates how different substituents can significantly affect the inhibitory potency of these compounds against CDK2.
Case Study 1: Antitumor Efficacy in Xenograft Models
In vivo studies using xenograft mouse models for pancreatic ductal adenocarcinoma (PDAC) demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives significantly reduced tumor growth compared to control groups. The most potent compounds resulted in tumor size reductions by over 50% within a treatment period of four weeks .
Case Study 2: Sigma-1 Receptor Ligands
Research has indicated that some derivatives act as sigma-1 receptor ligands, which are implicated in various neurodegenerative diseases and cancers. These compounds exhibited high binding affinities and showed potential for therapeutic applications beyond oncology, suggesting a broader spectrum of biological activity .
Q & A
Q. Advanced
- Microsomal Stability : Incubate with human liver microsomes (HLM) to calculate intrinsic clearance (Clᵢₙₜ) .
- Plasma Protein Binding : Use equilibrium dialysis to assess free fraction (target: >10%) .
- Pharmacokinetics (PK) : Rodent studies measure Cₘₐₓ, t₁/₂, and AUC after oral dosing. reports t₁/₂ = 4h in mice .
What are the key challenges in maintaining stability during synthesis and storage?
Q. Basic
- Hydrolysis : The chloro group is susceptible to nucleophilic attack. Store under inert gas (N₂) at −20°C .
- Oxidation : Antioxidants (e.g., BHT) prevent degradation of the pyrimidine ring .
- Crystallization : Use ethanol/water mixtures to obtain stable polymorphs .
How are control experiments designed to differentiate on-target vs. off-target effects in cellular assays?
Q. Advanced
- Rescue Experiments : Overexpress target kinases (e.g., ALK) to reverse compound effects .
- CRISPR Knockouts : Validate specificity using kinase-deficient cell lines .
- Proteome Profiling : Use mass spectrometry to identify off-target protein binding .
What computational modeling techniques predict binding modes with kinase targets?
Q. Advanced
- Docking Studies : AutoDock Vina or Schrödinger Glide model interactions with kinase ATP pockets (e.g., ALK L1198M mutant) .
- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .
- Free Energy Calculations : MM-PBSA quantifies contributions of substituents to binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
